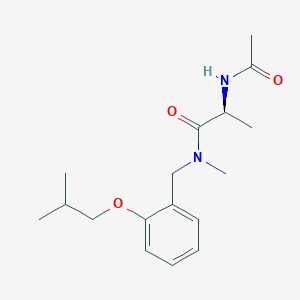
(2S)-2-(acetylamino)-N-(2-isobutoxybenzyl)-N-methylpropanamide
Übersicht
Beschreibung
(2S)-2-(acetylamino)-N-(2-isobutoxybenzyl)-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as 'IBOPAM' and is used in scientific research for its pharmacological properties. IBOPAM has gained significant attention in recent years due to its potential applications in the field of medicine.
Wirkmechanismus
IBOPAM acts as a selective agonist of the dopamine D2 receptor, which is a G protein-coupled receptor. Upon binding to the receptor, IBOPAM activates the signaling pathway, leading to the release of dopamine. This, in turn, leads to the activation of downstream signaling pathways, resulting in the physiological effects observed.
Biochemical and Physiological Effects:
IBOPAM has been shown to have several biochemical and physiological effects. It has a positive effect on the cardiovascular system, including the reduction of blood pressure and heart rate. It has also been shown to have a positive effect on the central nervous system, including the regulation of dopamine release. In addition, IBOPAM has been shown to have potential anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
IBOPAM has several advantages for use in lab experiments. It is a potent and selective agonist of the dopamine D2 receptor, which makes it a useful tool for studying the physiological effects of dopamine. In addition, IBOPAM has a long half-life, which allows for prolonged exposure in lab experiments. However, IBOPAM has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of IBOPAM. One potential direction is the further investigation of its potential application in the treatment of Parkinson's disease, schizophrenia, and alcohol addiction. Another potential direction is the study of its potential anti-inflammatory and analgesic effects. Additionally, the development of more efficient synthesis methods for IBOPAM could lead to increased availability and lower costs, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
IBOPAM has been extensively studied for its pharmacological properties, including its potential application in the treatment of various diseases. It is a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of several physiological processes. IBOPAM has been shown to have a positive effect on the cardiovascular system, including the reduction of blood pressure and heart rate. It has also been studied for its potential application in the treatment of Parkinson's disease, schizophrenia, and alcohol addiction.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-methyl-N-[[2-(2-methylpropoxy)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)11-22-16-9-7-6-8-15(16)10-19(5)17(21)13(3)18-14(4)20/h6-9,12-13H,10-11H2,1-5H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCCSWCQXOCMA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CN(C)C(=O)C(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=C1OCC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-(1-methylpiperidin-4-yl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3987448.png)
![methyl N-{4-[(dimethylamino)sulfonyl]benzoyl}alaninate](/img/structure/B3987453.png)

![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide](/img/structure/B3987465.png)
![5-[4-(benzyloxy)benzyl]-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987473.png)


![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3987492.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987498.png)
![4-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987500.png)
![4,4'-[(3-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3987508.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987514.png)
![4-[(2-methoxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3987542.png)
![4-[2-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987550.png)